molecular formula C14H21NO B4852065 N-butyl-2-(3,4-dimethylphenyl)acetamide

N-butyl-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B4852065
M. Wt: 219.32 g/mol
InChI Key: KKWQMZWVXLVNMO-UHFFFAOYSA-N
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Description

N-butyl-2-(3,4-dimethylphenyl)acetamide is an acetamide derivative characterized by a butyl group attached to the nitrogen atom and a 3,4-dimethylphenyl group at the α-carbon of the acetamide backbone. The 3,4-dimethylphenyl moiety enhances hydrophobic interactions, while the N-butyl substituent contributes to lipophilicity, which may influence membrane permeability and bioavailability .

Such methods typically yield high-purity products, as seen in structurally related compounds like 9b .

Properties

IUPAC Name

N-butyl-2-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-5-8-15-14(16)10-13-7-6-11(2)12(3)9-13/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQMZWVXLVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogues, their physicochemical properties, and applications:

Compound Name Substituents (R1, R2) Hydrogen Bond Acceptors/Donors Rotatable Bonds Key Properties/Applications References
N-butyl-2-(3,4-dimethylphenyl)acetamide R1 = butyl; R2 = 3,4-dimethylphenyl Likely 2 acceptors, 1 donor ~5 High lipophilicity; potential CNS candidate
CNS-11g R1 = 2,6-dimethylphenyl; R2 = phthalazinyl 3 acceptors, 1 donor 3 Improved oral bioavailability; CNS disorders
Compound 9b (2-(3,4-dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide) R1 = phenethyl (hydroxy/methoxy); R2 = 3,4-dimethylphenyl 5 acceptors, 2 donors 7 Moderate solubility; orexin receptor antagonist
Metazachlor (pesticide) R1 = 2,6-dimethylphenyl; R2 = chloro 2 acceptors, 1 donor 4 Herbicidal activity; inhibits fatty acid synthesis
N-Butyl-N-phenylacetamide R1 = butyl; R2 = phenyl 2 acceptors, 1 donor 4 Intermediate; lower lipophilicity than target compound

Key Observations:

Structural Variations :

  • The N-butyl group in the target compound increases lipophilicity compared to CNS-11g (aromatic R1) and Compound 9b (polar phenethyl R1). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Chlorinated analogues like metazachlor exhibit divergent bioactivity (herbicidal vs. CNS-targeting) due to electronic and steric effects of the chloro substituent .

Physicochemical Properties: Lower hydrogen bond donors/acceptors (e.g., CNS-11g) correlate with improved CNS permeability, a property shared by the target compound .

Applications :

  • CNS-11g and the target compound are prioritized for CNS drug development due to favorable bioavailability profiles, whereas Compound 9b and pesticide analogues have niche applications in receptor antagonism and agriculture, respectively .

Research Findings and Implications

Bioavailability : The target compound’s balance of lipophilicity (logP ~3–4 estimated) and moderate hydrogen bonding aligns with Lipinski’s Rule of Five, suggesting oral bioavailability comparable to CNS-11g .

Synthetic Feasibility : Methods from confirm that amide coupling is scalable for derivatives like the target compound, enabling rapid structural diversification.

Unresolved Challenges : The impact of the N-butyl group on metabolic stability (e.g., cytochrome P450 interactions) remains unstudied, warranting further pharmacokinetic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-(3,4-dimethylphenyl)acetamide
Reactant of Route 2
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N-butyl-2-(3,4-dimethylphenyl)acetamide

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